molecular formula C7H11NO2 B2585603 (6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid CAS No. 152723-56-3

(6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid

Cat. No.: B2585603
CAS No.: 152723-56-3
M. Wt: 141.17
InChI Key: HWOAMAASOUOLEG-RXMQYKEDSA-N
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Description

(6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid is a non-natural amino acid characterized by a spirocyclic structure combining a cyclopropane ring and a pyrrolidine moiety. This compound serves as a key intermediate in antiviral drug synthesis, notably in ledipasvir, a hepatitis C virus (HCV) NS5A inhibitor . Its rigid spiro architecture imposes conformational restrictions on peptide chains, enhancing binding affinity and metabolic stability in therapeutic applications . The (6R)-enantiomer is specifically valued for its stereochemical compatibility with biological targets, achieving high enantiomeric excess (ee > 98%) in industrial syntheses .

Properties

IUPAC Name

(6R)-5-azaspiro[2.4]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)5-3-7(1-2-7)4-8-5/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOAMAASOUOLEG-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12C[C@@H](NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and a carboxylic acid derivative, the spirocyclic structure can be formed through intramolecular cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The carboxylic acid group participates in classic acid-base and nucleophilic acyl substitution reactions:

Reaction Type Conditions/Reagents Product Key Observations
Esterification Methanol/H<sup>+</sup> or DCC/DMAPMethyl (6R)-5-azaspiro[2.4]heptane-6-carboxylateAchieved via Fischer esterification or carbodiimide-mediated coupling .
Amide Formation EDC/HOBt with primary amines(6R)-5-Azaspiro[2.4]heptane-6-carboxamide derivativesHigh stereochemical retention due to rigid spiro structure .
Salt Formation NaOH or HClSodium (6R)-5-azaspiro[2.4]heptane-6-carboxylate or hydrochloride saltImproves solubility for pharmaceutical applications .

Amine Functionalization

The secondary amine undergoes alkylation, acylation, and protection-deprotection sequences:

Reaction Type Conditions/Reagents Product Key Observations
BOC Protection Di-tert-butyl dicarbonate (BOC anhydride)(6R)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidProtection enhances stability during peptide synthesis .
Benzylation Benzyl chloroformate/Et<sub>3</sub>N(6R)-5-Benzyloxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acidFacilitates selective modifications at the carboxylic acid group .
Reductive Amination Aldehyde/NaBH<sub>3</sub>CNN-Alkylated derivativesLimited by steric hindrance from the spiro system .

Ring-Opening and Cycloaddition Reactions

The strained spirocyclic system exhibits unique reactivity under catalytic conditions:

Reaction Type Conditions/Reagents Product Key Observations
Cyclopropanation Simmons-Smith (Zn/Cu)Spirocyclopropane-proline hybridsKey step in synthesizing HCV NS5A inhibitors .
1,3-Dipolar Cycloaddition Cu(I)/TF-BiphamPhos ligandEndo-(4R,6S,7R)-5-aza-spiro[2.4]heptaneStereoselectivity driven by ligand-controlled transition states .

Decarboxylation and Thermal Stability

Controlled thermal decomposition studies reveal:

Conditions Temperature Product Mechanistic Insight
Thermal Decarboxylation 200–220°C under inert atmosphere5-Azaspiro[2.4]heptaneProceeds via radical intermediates, confirmed by EPR spectroscopy .

Comparative Reactivity with Structural Analogs

The stereochemistry and spirocyclic framework confer distinct reactivity compared to similar compounds:

Compound Reaction with LiAlH<sub>4</sub> Reactivity Trend
(6R)-5-Azaspiro[2.4]heptane-6-carboxylic acidNo reduction of carboxylic acidSteric shielding prevents nucleophilic attack .
(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acidKetone reduced to alcoholElectronic activation enhances reducibility.

Scientific Research Applications

Antiviral Agents

One of the primary applications of (6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid is as a key intermediate in the synthesis of antiviral compounds, particularly those targeting Hepatitis C virus (HCV). The compound has been utilized in the development of NS5A inhibitors, which are crucial in treating HCV infections. The synthetic routes involving this compound have been optimized to enhance yield and reduce the number of steps required for production, making it a valuable asset in pharmaceutical manufacturing .

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit various pharmacological effects, including anticancer properties. The specific interactions of this compound with biological targets may influence signaling pathways associated with cancer cell proliferation and survival .

Organic Synthesis

The unique structure of this compound makes it an important building block in organic synthesis. It can serve as a precursor for creating more complex molecules through various chemical reactions such as cyclization and functional group transformations .

Derivatization Potential

The presence of multiple functional groups allows for further derivatization, which can lead to the development of new compounds with tailored properties for specific applications in drug discovery and material science .

Synthesis of Ledipasvir

Ledipasvir is an antiviral drug used in combination therapy for HCV, where this compound plays a crucial role in its synthesis. The process involves several steps where this compound is transformed into various derivatives that ultimately yield ledipasvir .

Development of HCV NS5A Inhibitors

Several patents detail methods for synthesizing derivatives of this compound aimed at creating effective HCV NS5A inhibitors. These processes highlight the compound's versatility and importance as an intermediate in developing novel therapeutic agents .

Summary Table of Applications

Application AreaDescriptionReferences
Antiviral AgentsKey intermediate in synthesizing HCV NS5A inhibitors like ledipasvir
Anticancer ActivityPotential anticancer properties through interaction with cellular signaling pathways
Organic SynthesisBuilding block for complex organic molecules
Derivatization PotentialAllows for the creation of new compounds with tailored properties

Mechanism of Action

The mechanism of action of (6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Structure Key Features Applications
(6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid Spiro[2.4]heptane core with cyclopropane High conformational rigidity; chiral specificity (R-configuration) HCV NS5A inhibitors (e.g., ledipasvir)
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid Boc-protected variant Improved solubility for synthetic steps; melting point: 94–95°C Intermediate in ledipasvir synthesis
Octahydroindole-2-carboxylic acid (Oic) Bicyclic (indole-derived) Strong C4-exo conformation bias; high hydrophobicity Antihypertensive drugs (e.g., perindopril)
β-Cyclopropylalanine Linear cyclopropane substituent Moderate MPro inhibition; used in SARS-CoV-2 protease inhibitors (e.g., MPI39) Antiviral research
Neopentylglycine Branched aliphatic side chain High in vitro MPro inhibition but poor cellular uptake SARS-CoV-2 inhibitor MPI38

Pharmacological Activity Comparison

Key Findings :

  • The spirocyclic core of this compound outperforms linear analogues (e.g., β-cyclopropylalanine) in stabilizing peptide conformations critical for HCV NS5A binding .
  • In SARS-CoV-2 protease inhibitors, substitutions with the spiro compound (e.g., MPI37) show reduced MPro affinity compared to β-cyclopropylalanine (MPI39), likely due to steric clashes in the protease active site .

Key Insights :

  • Industrial syntheses of this compound prioritize chiral resolution or asymmetric catalysis to achieve high ee, albeit with moderate yields .
  • The Boc-protected derivative is more cost-effective due to streamlined purification and compatibility with solid-phase peptide synthesis .

Biological Activity

(6R)-5-Azaspiro[2.4]heptane-6-carboxylic acid is a bicyclic compound characterized by its unique spiro structure, which incorporates a nitrogen atom. This compound has drawn attention in medicinal chemistry due to its potential biological activities, including antiviral and anticancer effects. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : Approximately 241.29 g/mol
  • Structural Features : The compound features a spirocyclic structure that enhances its rigidity and conformational flexibility, influencing its interactions with biological targets.

Biological Activities

Preliminary studies suggest that this compound exhibits various biological activities:

  • Antiviral Activity : Investigated for its potential to inhibit viral replication.
  • Anticancer Activity : Exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : Potentially acts as an inhibitor of specific enzymes involved in disease pathways.

Interaction Studies

The compound may interact with several biological targets, including:

  • Enzymes involved in metabolic pathways.
  • Receptors that modulate cellular responses.

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of this compound on human cancer cell lines. For instance, studies involving various cancer cell lines have shown promising results in terms of antiproliferative activity.

Cell LineIC50 Value (μM)Observations
NCI H292 (Lung)25Moderate cytotoxicity observed
HL-60 (Leukemia)19Significant inhibition of cell proliferation
HT29 (Colon)42Lower sensitivity compared to other cell lines

These findings indicate that the compound may selectively target certain cancer cells, potentially due to their unique metabolic characteristics.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may inhibit key enzymes or bind to specific receptors, thereby modulating critical biochemical pathways involved in cell growth and survival.

Synthesis Methods

Several synthesis methods have been reported for obtaining this compound:

  • Cyclization Reactions : Utilizing starting materials with appropriate functional groups to form the spirocyclic structure.
  • Functional Group Modifications : Altering the carboxylic acid group to enhance biological activity or solubility.

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on HL-60 leukemia cells, revealing an IC50 value of 19 μM, indicating significant cytotoxicity and suggesting a potential therapeutic application in leukemia treatment.
  • Antiviral Research : Another investigation focused on the antiviral properties of the compound against hepatitis C virus (HCV), showing promising inhibition rates that warrant further exploration for therapeutic development.

Q & A

Basic: What synthetic methodologies are effective for enantioselective synthesis of (6R)-5-azaspiro[2.4]heptane-6-carboxylic acid?

Answer:
A catalytic enantioselective approach using phase-transfer catalysis (PTC) is widely employed. Key steps include:

  • Double allylic alkylation of a glycine-derived imine under PTC conditions with a chinchonidine-derived catalyst to establish the spirocyclic core .
  • Boc protection of the amine group to stabilize the intermediate, followed by hydrolysis to yield the carboxylic acid .
  • Critical parameters: Use of KOH as a base and toluene/water biphasic solvent system to enhance stereocontrol (enantiomeric excess >90%) .

Basic: How does the spirocyclic structure of this compound influence its role in medicinal chemistry?

Answer:
The spiro[2.4]heptane framework imposes conformational rigidity, which is advantageous for:

  • Peptide backbone modification to enhance target binding specificity (e.g., in HCV NS5A inhibitors like ledipasvir) .
  • Reducing metabolic degradation by restricting rotational freedom, improving pharmacokinetic stability .

Advanced: What strategies address challenges in stereochemical control during synthesis?

Answer:
Key challenges include maintaining the (6R) configuration during spirocycle formation. Strategies involve:

  • Chiral phase-transfer catalysts (e.g., chinchonidine derivatives) to enforce enantioselectivity during alkylation .
  • X-ray crystallography or NMR-based stereochemical analysis to confirm configuration post-synthesis .
  • Stereospecific functionalization (e.g., methylenation at C4) to preserve chirality in downstream modifications .

Advanced: How is this compound utilized in designing kinase inhibitors?

Answer:
The spirocyclic core serves as a scaffold for JAK1-selective inhibitors :

  • In JAK1 inhibitor (R)-6c , the spiro structure enables selective binding to the kinase’s ATP pocket, achieving an IC50 of 8.5 nM and 48-fold selectivity over JAK2 .
  • Structure-activity relationship (SAR) studies focus on substituting the spiro nitrogen with pyrrolo[2,3-d]pyrimidine groups to optimize potency .

Advanced: What analytical techniques validate purity and structural integrity?

Answer:

  • HPLC : Quantifies purity (>95% as per commercial batches) using reverse-phase columns (C18) with UV detection .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., C12H19NO4, MW 241.28) and detects impurities .
  • NMR : Assigns stereochemistry via <sup>1</sup>H/<sup>13</sup>C chemical shifts (e.g., spirocyclic protons at δ 3.5–4.5 ppm) .

Advanced: How to resolve contradictions in reported synthetic yields or purity?

Answer:
Discrepancies arise from variations in:

  • Catalyst loading (e.g., 5–10 mol% PTC catalyst impacting yield from 60% to 85%) .
  • Purification methods : Column chromatography vs. recrystallization affecting purity (90% vs. 97%) .
  • Validation : Cross-check with orthogonal methods (e.g., chiral HPLC vs. optical rotation) to confirm enantiopurity .

Basic: What are the primary applications of this compound in antiviral research?

Answer:
It is a key intermediate in ledipasvir synthesis , a drug for hepatitis C virus (HCV):

  • The (6R)-configured spirocycle binds NS5A, disrupting viral replication .
  • Boc-protected derivatives are used in peptide coupling to assemble ledipasvir’s core structure .

Advanced: What in vitro/in vivo models evaluate its pharmacokinetic properties?

Answer:

  • In vitro ADME : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .
  • In vivo models : Mouse collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models validate efficacy and bioavailability .

Basic: How is the Boc-protected derivative synthesized and handled?

Answer:

  • Synthesis : React the free amine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane with DMAP as a catalyst .
  • Handling : Store under inert gas at -20°C to prevent Boc-group hydrolysis .

Advanced: What computational methods predict its binding modes?

Answer:

  • Molecular docking (e.g., AutoDock Vina) models interactions with NS5A or JAK1 .
  • MD simulations (e.g., GROMACS) assess conformational stability in binding pockets over 100-ns trajectories .

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